

O-Methylmurrayamine A: A Technical Overview of its Anticancer Mechanism of Action

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Compound of Interest

Compound Name: O-Methylmurrayamine A

Cat. No.: B1255133

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Introduction

O-Methylmurrayamine A is a pyranocarbazole alkaloid isolated from the leaves of *Murraya koenigii*, a plant widely used in traditional Ayurvedic medicine. Recent scientific investigations have highlighted its potential as a selective anticancer agent. This technical guide synthesizes the current understanding of the molecular mechanisms through which **O-Methylmurrayamine A** exerts its cytotoxic and pro-apoptotic effects on cancer cells, providing a detailed resource for researchers in oncology and drug discovery.

Quantitative Data Summary: Cytotoxicity Profile

O-Methylmurrayamine A has demonstrated potent and selective activity against colon cancer cells. The following table summarizes the key quantitative data regarding its cytotoxic effects. For comparative purposes, data for the related carbazole alkaloid, murrayanine, is also included, which has been studied in oral cancer models.

| Compound | Cell Line | Cell Type | IC50 Value (μM) | Non-Cancer Cell Line | IC50 Value (μM) | Reference |
|-----------------------|-----------|--------------------|-----------------|--|--|-----------|
| O-Methylmurrayamine A | DLD-1 | Human Colon Cancer | 17.9 | HEK-293 (Human Embryonic Kidney), HaCaT (Human Keratinocyte) | Not cytotoxic at tested concentrations | [1][2] |
| Murrayanine | SCC-25 | Human Oral Cancer | 15 | hTERT-OME (Human Oral Keratinocytes) | 92 | [3] |

Core Mechanism of Action in Colon Cancer

Studies utilizing the DLD-1 human colon cancer cell line have elucidated a multi-faceted mechanism of action for **O-Methylmurrayamine A**, primarily centered on the induction of cell cycle arrest and apoptosis via modulation of key signaling pathways.[1][2]

Induction of G2/M Cell Cycle Arrest

O-Methylmurrayamine A treatment leads to an accumulation of DLD-1 cells in the G2/M phase of the cell cycle.[1][2] This arrest prevents cancer cells from proceeding through mitosis, ultimately inhibiting proliferation.

Stimulation of Oxidative Stress and Mitochondrial Dysfunction

The compound has been shown to increase the intracellular levels of reactive oxygen species (ROS).[1][2] This elevation in oxidative stress contributes to cellular damage and triggers the

intrinsic apoptotic pathway through the depolarization of the mitochondrial membrane.[1][2]

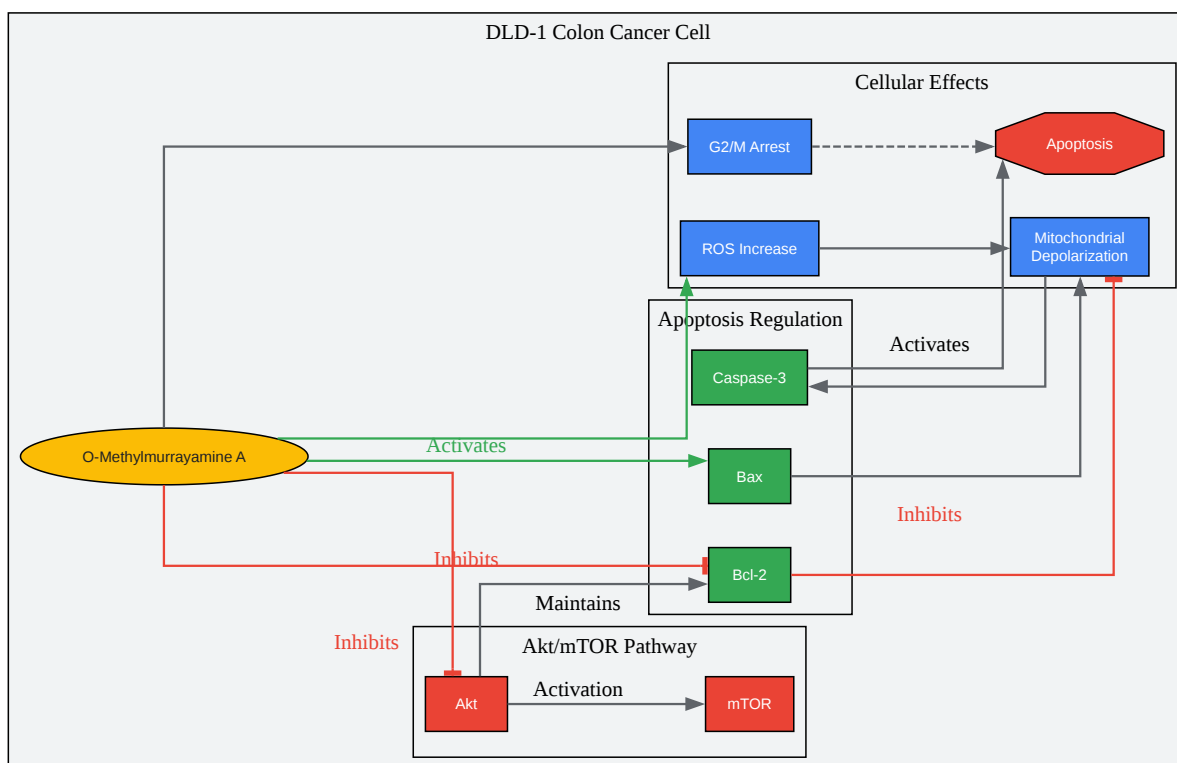
Modulation of the Akt/mTOR Signaling Pathway

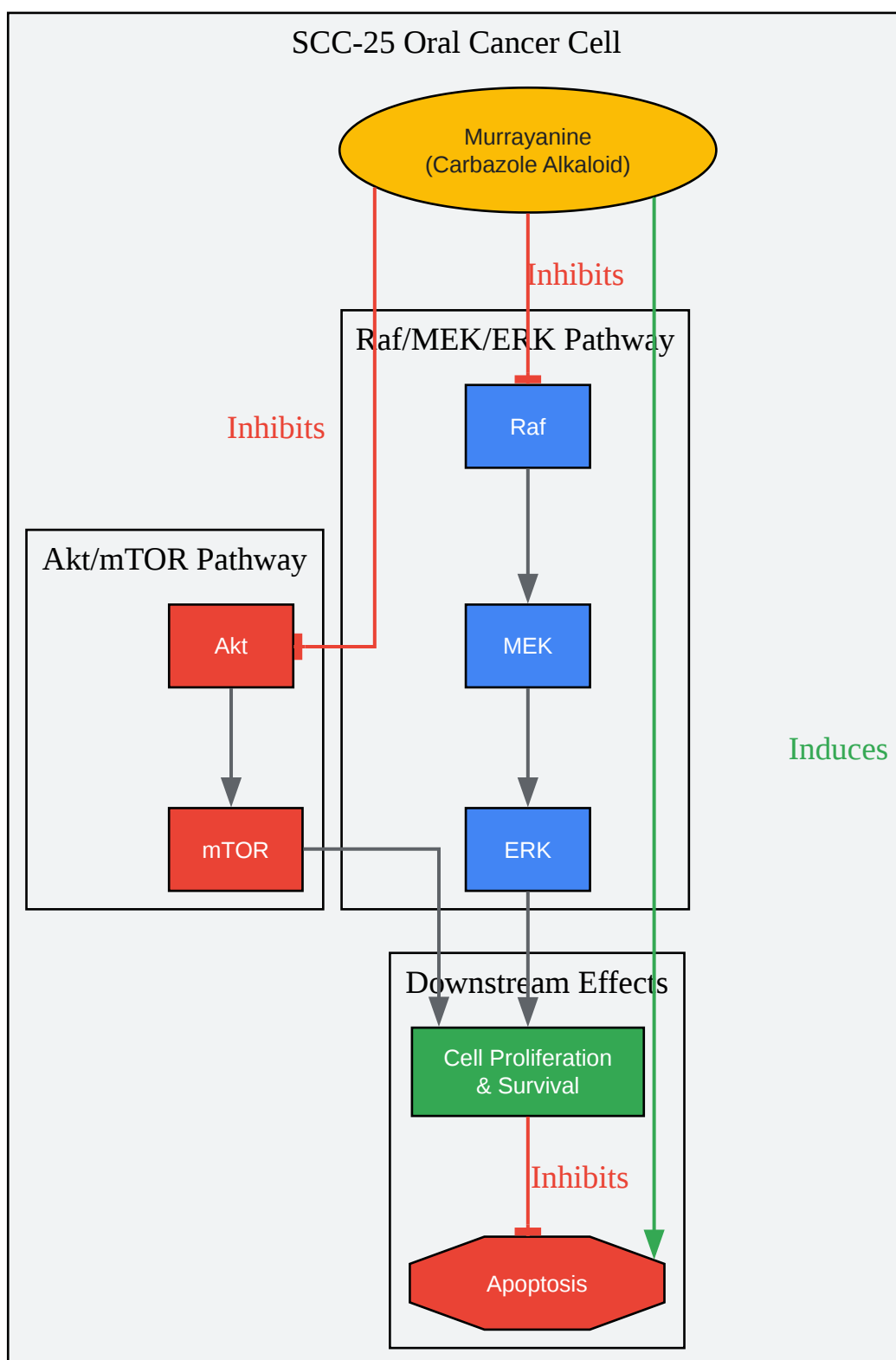
A critical aspect of **O-Methylmurrayamine A**'s mechanism is the downregulation of the Akt/mTOR signaling pathway.[1][2] This pathway is a central regulator of cell survival, proliferation, and growth. By inhibiting Akt and mTOR, **O-Methylmurrayamine A** effectively dismantles a key survival mechanism in cancer cells.

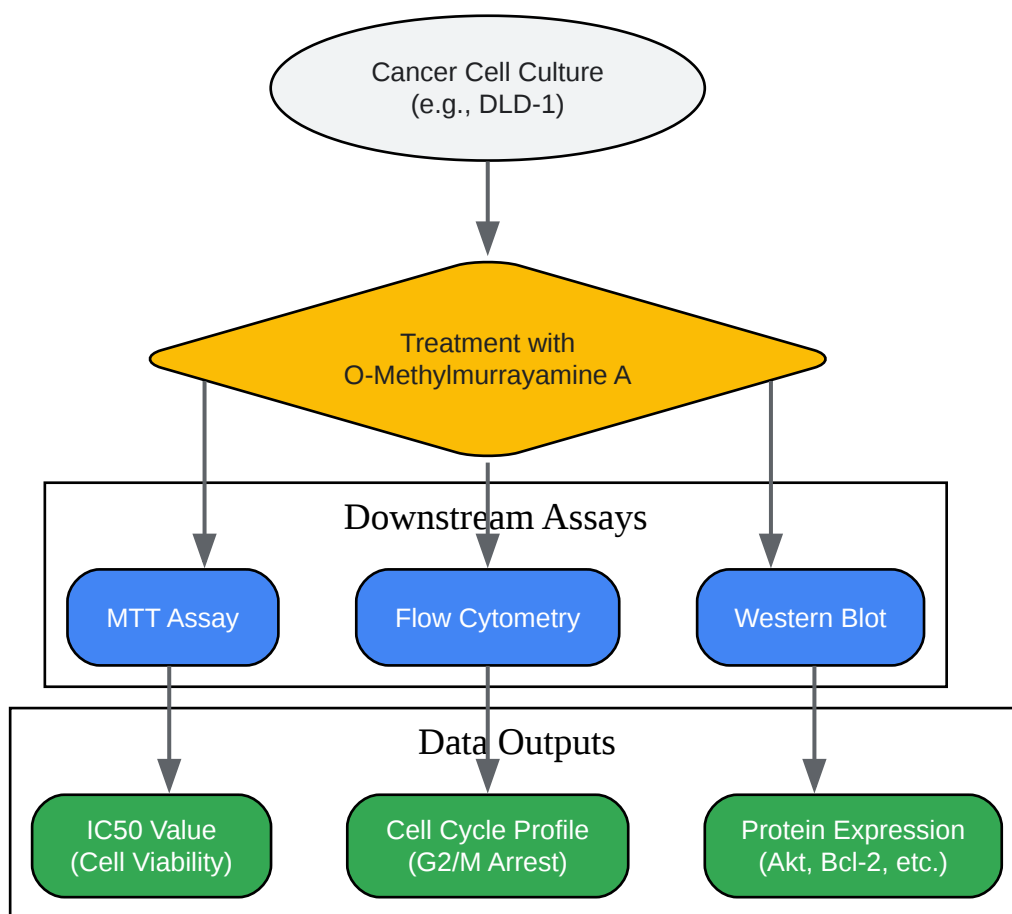
Induction of Caspase-Dependent Apoptosis

The culmination of these effects is the induction of programmed cell death, or apoptosis. This is achieved through:

- Upregulation of the Bax/Bcl-2 Ratio: **O-Methylmurrayamine A** increases the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[1][2]
- Activation of Caspase-3: The compound leads to the activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell during apoptosis.[1][2]







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vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

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